1-Chloro-3-ethoxy-5-vinylbenzene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-3-ethoxy-5-vinylbenzene can be synthesized through a series of electrophilic aromatic substitution reactions. The general synthetic route involves the following steps:
Chlorination: Benzene is first chlorinated to introduce a chlorine atom onto the benzene ring.
Ethoxylation: The chlorinated benzene undergoes an ethoxylation reaction to introduce the ethoxy group.
Vinylation: Finally, the ethoxy-substituted benzene is subjected to a vinylation reaction to introduce the vinyl group.
Each of these steps requires specific reaction conditions, such as the presence of catalysts, solvents, and controlled temperatures, to ensure the desired substitution occurs at the correct position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced catalysts and automated control systems can help maintain the precise reaction conditions required for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-ethoxy-5-vinylbenzene can undergo various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to form ethyl-substituted benzene derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be used to replace the chlorine atom.
Major Products
Oxidation: Products include 1-chloro-3-ethoxy-5-formylbenzene or 1-chloro-3-ethoxy-5-carboxybenzene.
Reduction: Products include 1-chloro-3-ethoxy-5-ethylbenzene.
Substitution: Products depend on the nucleophile used, such as 1-ethoxy-3-ethoxy-5-vinylbenzene when using sodium ethoxide
Scientific Research Applications
1-Chloro-3-ethoxy-5-vinylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of polymers and advanced materials with specific properties.
Pharmaceuticals: It may be used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: It can be used in studies to understand the interactions of aromatic compounds with biological systems
Mechanism of Action
The mechanism of action of 1-chloro-3-ethoxy-5-vinylbenzene involves its interactions with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles to form substituted products.
Vinyl Group Reactions: The vinyl group can participate in addition reactions, forming new carbon-carbon bonds.
Ethoxy Group Reactions: The ethoxy group can undergo hydrolysis or substitution reactions, affecting the overall reactivity of the compound
Comparison with Similar Compounds
1-Chloro-3-ethoxy-5-vinylbenzene can be compared with other similar compounds to highlight its uniqueness:
1-Chloro-3-ethylbenzene: Lacks the ethoxy and vinyl groups, resulting in different reactivity and applications.
1-Chloro-3-ethoxybenzene: Lacks the vinyl group, affecting its potential for polymerization and other vinyl-specific reactions.
1-Chloro-3-vinylbenzene: Lacks the ethoxy group, impacting its solubility and reactivity in certain reactions
Properties
IUPAC Name |
1-chloro-3-ethenyl-5-ethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-3-8-5-9(11)7-10(6-8)12-4-2/h3,5-7H,1,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOSTIZNPYENBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C=C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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